5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.:
Cat. No.: VC15901909
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClNO |
|---|---|
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | 5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H19NO.ClH/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13;/h1-3,5-8,11,16H,4,9-10,12,18H2;1H |
| Standard InChI Key | FHFVBYIQVGOLBB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Introduction
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a complex organic compound with significant potential in medicinal chemistry and pharmacology. It is classified as a specialty chemical, featuring a tetrahydronaphthalene core with a benzyloxy group at the 5-position and an amine at the 1-position. The compound's molecular formula and molecular weight are crucial for understanding its chemical properties and applications.
Synthesis Steps
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Starting Materials: The synthesis often begins with tetrahydronaphthalene derivatives.
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Benzyloxylation: Introduction of the benzyloxy group at the 5-position.
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Amination: Introduction of the amine group at the 1-position.
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Salt Formation: Conversion to the hydrochloride salt.
Chemical Reactions
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Amine Reactions: Participates in typical amine reactions such as alkylation and acylation.
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Aromatic Reactions: Can undergo electrophilic aromatic substitution reactions.
Applications and Potential Uses
5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has potential applications in medicinal chemistry, particularly in the development of new drugs. Its interactions at the molecular level with biological targets are crucial for understanding its pharmacological profile.
Potential Biological Activities
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Pharmacological Studies: Involves receptor assays or enzyme inhibition tests to determine binding affinities and biological activity.
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Medicinal Chemistry: Useful in designing compounds with specific biological activities.
Comparison with Similar Compounds
Comparing 5-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with other tetrahydronaphthalene derivatives highlights its unique properties:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Contains a methyl group instead of benzyloxy | Non-chiral version; potential for different biological activity |
| 6-Benzyloxy-1-tetralone | Ketone derivative of tetrahydronaphthalene | Represents a different functionalization leading to unique reactivity |
| 6-Benzyloxy-3,4-dihydronaphthalen-1-one | Dihydro derivative with ketone functionality | Different saturation level affecting stability and reactivity |
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